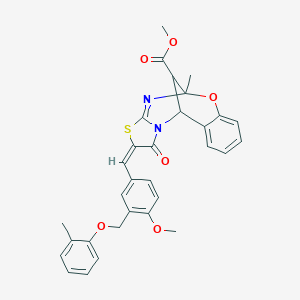
Rboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rboxylate is a useful research compound. Its molecular formula is C31H28N2O6S and its molecular weight is 556.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Coordination Chemistry
Rboxylate compounds often serve as ligands in coordination complexes, particularly with transition metals. These complexes exhibit unique properties that are valuable in several applications:
- Sensors : this compound-based coordination polymers have been developed for sensing applications. For example, cadmium(II)-cathis compound coordination polymers are designed to detect various pollutants through luminescence properties, enabling the identification of inorganic and organic contaminants in environmental samples .
- Catalysis : The Lewis acid behavior of cadmium(II) carboxylates has been exploited to create heterogeneous catalysts for organic reactions such as acetalization and Knoevenagel condensation. These catalysts facilitate chemical transformations while allowing for easy recovery and reuse .
- Storage Materials : The porous structure of cadmium(II)-cathis compound coordination polymers also makes them suitable for gas storage and the elimination of toxic dyes from wastewater through photocatalytic processes .
Biological Applications
This compound compounds have demonstrated significant biological activities, making them important in medicinal chemistry:
- Antimicrobial and Antitumor Activities : Certain unsaturated carboxylates exhibit promising antimicrobial and antitumor properties. Studies indicate that these compounds can inhibit the growth of resistant microbial strains and cancer cells, highlighting their potential for therapeutic applications .
- Drug Design : The interaction of cathis compound groups with amino acid residues in enzymes is crucial for drug design. For instance, studies involving Lactobacillus casei dihydrofolate reductase show how cathis compound ligands influence binding affinity and enzyme activity, which is essential for developing effective inhibitors like methotrexate .
Material Science
In material science, Rboxylates play a vital role in the development of new materials with enhanced properties:
- Nanoparticle Synthesis : Rboxylates are utilized in the biosynthesis of metal nanoparticles, particularly using fungal species such as Trichoderma. These nanoparticles have applications in biocatalysis, agriculture, and as antimicrobial agents due to their unique morphological features .
- High-Energy Materials : Certain Rboxylates are being explored as components in high-energy materials like propellants and explosives due to their stability and energy release characteristics. This application is particularly relevant in developing safer and more efficient energetic materials .
Case Study 1: Cadmium Cathis compound Coordination Polymers
Recent research highlights the application of cadmium(II)-cathis compound coordination polymers in environmental sensing. These polymers exhibit high sensitivity towards specific pollutants, providing a reliable method for monitoring environmental health.
| Property | Value |
|---|---|
| Detection Limit | 1.38 ppm |
| Selectivity | Nitrofurantoin |
| Application | Environmental Monitoring |
Case Study 2: Antitumor Activity of Unsaturated Carboxylates
A study investigating the antitumor effects of unsaturated carboxylates revealed their potential to inhibit tumor growth in resistant cell lines.
| Compound | Activity |
|---|---|
| Acrylate | Moderate Inhibition |
| Methacrylate | High Inhibition |
| Fumarate | Low Inhibition |
属性
分子式 |
C31H28N2O6S |
|---|---|
分子量 |
556.6g/mol |
IUPAC 名称 |
methyl (13E)-13-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C31H28N2O6S/c1-18-9-5-7-11-22(18)38-17-20-15-19(13-14-23(20)36-3)16-25-28(34)33-27-21-10-6-8-12-24(21)39-31(2,32-30(33)40-25)26(27)29(35)37-4/h5-16,26-27H,17H2,1-4H3/b25-16+ |
InChI 键 |
JWEQRJSCTFBRSI-PCLIKHOPSA-N |
SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |
手性 SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |
规范 SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















